2-Bromo-4-(1-bromoethyl)-1-fluorobenzene

Vue d'ensemble

Description

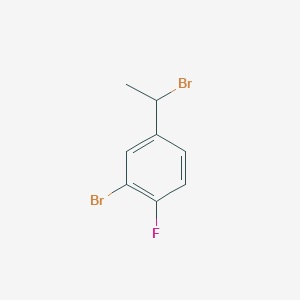

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a bromoethyl group

Mécanisme D'action

Target of Action

Brominated compounds like this often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated compounds often undergo e2 elimination reactions . In an E2 reaction, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond becomes the π bond of a double bond, and the bromine atom departs, taking the bonding electrons with it .

Biochemical Pathways

Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Brominated compounds are generally lipophilic, which can influence their absorption and distribution in the body .

Result of Action

Brominated compounds can cause various cellular changes depending on their specific targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(1-bromoethyl)-1-fluorobenzene typically involves the bromination of 4-(1-bromoethyl)-1-fluorobenzene. This can be achieved through electrophilic aromatic substitution reactions using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halogens (Cl2, Br2).

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding dehalogenated products.

Common Reagents and Conditions

Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 2-hydroxy-4-(1-bromoethyl)-1-fluorobenzene.

Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.

Reduction: Formation of partially or fully dehalogenated products.

Applications De Recherche Scientifique

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Employed in the development of advanced materials such as liquid crystals, polymers, and nanomaterials.

Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug discovery and development.

Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions due to its unique halogenated structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(1-chloroethyl)-1-fluorobenzene

- 2-Bromo-4-(1-iodoethyl)-1-fluorobenzene

- 2-Chloro-4-(1-bromoethyl)-1-fluorobenzene

Uniqueness

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties

Activité Biologique

2-Bromo-4-(1-bromoethyl)-1-fluorobenzene is an organobromine compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its toxicity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrF

- CAS Number : 64867732

- IUPAC Name : this compound

The compound features a fluorine atom and two bromine substituents, which significantly influence its chemical reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. The following data summarizes its effects based on animal studies:

| Study Type | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Oral Lethality | 1000 - 5000 | Tremors, weight loss, lethality at higher doses. |

| Inhalation | 7000 - 26000 | Loss of righting reflex, tremors, respiratory distress. |

The median lethal dose (LD50) for the compound has been reported to be approximately 2700 mg/kg in rats, indicating significant toxicity at elevated doses .

Skin and Eye Irritation

The compound is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound with care to avoid exposure that could lead to adverse health effects .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through nucleophilic substitution reactions. The presence of bromine atoms allows for the displacement of nucleophiles in various biochemical pathways, potentially impacting cellular functions.

Biochemical Pathways

Aryl halides like this compound can affect several biochemical pathways:

Potential Therapeutic Applications

While primarily known for its toxicity, there is ongoing research into the potential therapeutic applications of halogenated compounds. For instance:

- Antimicrobial Activity : Some derivatives of similar compounds have shown promise as antimicrobial agents. Further studies are required to assess whether this compound exhibits similar properties.

- Cancer Research : Research into aryl halides suggests potential applications in cancer therapy due to their ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

A review of literature reveals limited direct studies on the biological activity of this compound specifically; however, related compounds provide insights into its potential effects:

- Study on Aryl Halides : A study highlighted the cytotoxic effects of various aryl halides on cancer cell lines, suggesting that similar compounds may induce apoptosis or inhibit proliferation through their reactive nature.

- Environmental Impact Studies : Research on the environmental persistence of brominated compounds indicates potential bioaccumulation and ecological risks associated with their use in industrial applications .

Propriétés

IUPAC Name |

2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)6-2-3-8(11)7(10)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRSUZNOCVIJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036402-29-5 | |

| Record name | 2-bromo-4-(1-bromoethyl)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.